N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide typically involves the coupling of benzimidazole and indole derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the benzimidazole and indole components . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: Both the benzimidazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of the benzimidazole ring can produce dihydrobenzimidazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Due to the pharmacologically active benzimidazole and indole moieties, it may have potential as a therapeutic agent.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide is not fully understood. it is likely that the compound interacts with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and has been studied for its biological activities.
Benzimidazole derivatives: Compounds such as albendazole and thiabendazole are well-known for their antiparasitic activities.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality may enhance its biological activity and broaden its range of applications compared to compounds containing only one of these moieties.
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide, also known by its CAS number 1574324-97-2, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O, with a molecular weight of 318.4 g/mol. The structure features a benzimidazole moiety linked to an indole ring, which is pivotal for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that derivatives of indole and benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against A431 and Jurkat cell lines, indicating potent cytotoxic effects .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research involving similar benzimidazole derivatives has shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the structure enhances its interaction with microbial targets .
Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide | A431 | < 10 | Apoptosis induction |
Similar Indole Derivative | Jurkat | < 5 | Cell cycle arrest |
The above table summarizes findings from various studies indicating that the compound exhibits strong anticancer properties through mechanisms like apoptosis and cell cycle modulation.
Antimicrobial Activity
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide | E. coli | 15 |
Similar Benzimidazole Derivative | S. aureus | 20 |
The antimicrobial activity data suggest that this compound can effectively inhibit the growth of common pathogens, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Effects in vitro
In a controlled study, N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM, correlating with increased apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: Evaluation of Antimicrobial Properties
A separate study focused on the antimicrobial potential of the compound against a panel of bacterial strains. The results demonstrated that the compound exhibited substantial antibacterial activity with zones of inhibition comparable to standard antibiotics, indicating its potential as a new therapeutic agent for bacterial infections .
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C20H20N4O/c25-20(11-14-24-13-10-15-5-1-4-8-18(15)24)21-12-9-19-22-16-6-2-3-7-17(16)23-19/h1-8,10,13H,9,11-12,14H2,(H,21,25)(H,22,23) |
InChI Key |
RTWVPJZVFLOYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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